3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
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Overview
Description
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is an organic compound with the molecular formula C8H12N2O It is a pyrazole derivative, characterized by a pyrazole ring substituted with a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 4-methyl-1H-pyrazole with a suitable butanone derivative under controlled conditions. One common method involves the use of 4-methyl-1H-pyrazole and 2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the butanone group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole and butanone derivatives.
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)butan-2-one: Lacks the methyl group on the pyrazole ring.
4-methyl-1H-pyrazole: Lacks the butanone group.
1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a ketone group.
Uniqueness
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is unique due to the presence of both a pyrazole ring and a butanone group, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1178469-22-1 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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